molecular formula C7H4Cl2O2 B186874 3,5-Dichloro-4-hydroxybenzaldehyde CAS No. 2314-36-5

3,5-Dichloro-4-hydroxybenzaldehyde

Cat. No. B186874
M. Wt: 191.01 g/mol
InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846982B2

Procedure details

A 250 ml three neck round bottom flask fitted with reflux condenser, pot thermometer and mechanical stirrer, was charged with 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml glacial acetic acid and 3.44 g (0.024 mol) of hexamethylenetetramine. The reaction mass was heated at reflux for 3 hrs (a clear solution was obtained at 70° C.). The progress of reaction was checked by TLC. The mixture was allowed to cool at 100° C.; 30 ml of 10% sulphuric acid were slowly added and stirred at 100° C. for 20-30 min. The reaction mass was poured into 200 g crushed ice. The solid was filtered and washed well with 100 ml water and drying at 70° C. afforded 9.2 g (84%) of 3,5-dichloro-4-hydroxy-benzaldehyde. Melting point: 153-155° C. 1H NMR (400 MHz, CD3OD) δ 9.72 (s, 1H), δ 7.80 (s, 1H).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.[C:25](O)(=[O:27])C>>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9])[CH:25]=[O:27]

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
Quantity
3.44 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 20-30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs (a clear solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was obtained at 70° C.)
CUSTOM
Type
CUSTOM
Details
The progress of reaction
ADDITION
Type
ADDITION
Details
The reaction mass was poured into 200 g
CUSTOM
Type
CUSTOM
Details
crushed ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed well with 100 ml water
CUSTOM
Type
CUSTOM
Details
drying at 70° C.

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.